Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)
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Overview
Description
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl group and an oxide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) typically involves the reaction of pyridine derivatives with sulfonylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine,2-sulfonyl chloride: Similar in structure but lacks the oxide group.
Pyridine,2-sulfonamide: Contains an amide group instead of the oxide group.
Pyridine,2-sulfonic acid: Contains a sulfonic acid group instead of the sulfonyl group.
Uniqueness
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) is unique due to the presence of both the sulfonyl and oxide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H9NO3S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
1-oxido-2-prop-1-en-2-ylsulfonylpyridin-1-ium |
InChI |
InChI=1S/C8H9NO3S/c1-7(2)13(11,12)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 |
InChI Key |
ZMRPCNWPIFLLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)S(=O)(=O)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
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